Lisinopril R,S,S-isomer
CAS No.: 85955-59-5
VCID: VC21337510
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Lisinopril R,S,S-isomer, also known as Lisinopril Impurity E, is a compound with the molecular formula C21H31N3O5 and a molecular weight of approximately 405.5 g/mol . It is a diastereomer of lisinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. The R,S,S-isomer is structurally similar to lisinopril but differs in its stereochemistry, which affects its chemical and biological properties. Differentiation and AnalysisLisinopril R,S,S-isomer can be differentiated from lisinopril using advanced analytical techniques such as liquid chromatography tandem mass spectrometry (LC/MS/MS) . The collision-induced dissociation (CID) mass spectra show distinct patterns for the two compounds, allowing for their separation and identification. For instance, the abundance of certain fragment ions differs significantly between lisinopril and its R,S,S-isomer, facilitating their distinction. Research FindingsResearch on lisinopril and its isomers focuses primarily on their pharmacological properties and analytical differentiation. While lisinopril is well-studied as an ACE inhibitor, its isomers like the R,S,S-isomer are primarily of interest in the context of impurities or analytical challenges. The development of sensitive analytical methods is crucial for detecting and quantifying such impurities in pharmaceutical formulations. |
---|---|
CAS No. | 85955-59-5 |
Product Name | Lisinopril R,S,S-isomer |
Molecular Formula | C21H31N3O5 |
Molecular Weight | 405.5 g/mol |
IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1 |
Standard InChIKey | RLAWWYSOJDYHDC-KSZLIROESA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O |
SMILES | C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | Lisinopril (R,S,S)-Isomer; (2S)-1-[(2S)-6-Amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl] pyrrole-2-carboxylic acid |
PubChem Compound | 55187 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume